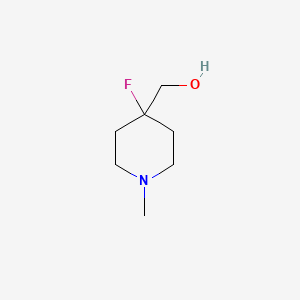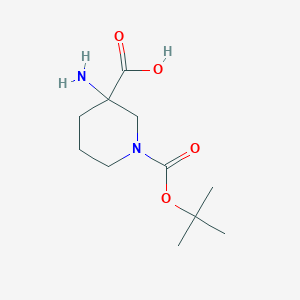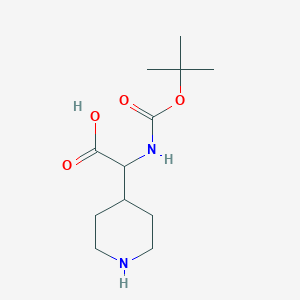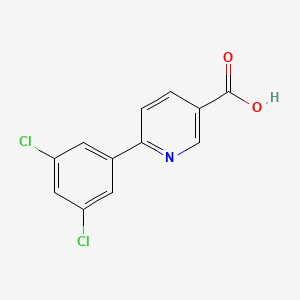
5-Bromoquinoléine-4-ol
Vue d'ensemble
Description
5-Bromoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C₉H₆BrNO. It is a derivative of quinoline, where a bromine atom is substituted at the 5th position and a hydroxyl group at the 4th position.
Applications De Recherche Scientifique
5-Bromoquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mécanisme D'action
Target of Action
Quinoline and its derivatives, to which 5-bromoquinolin-4-ol belongs, have been found to have a wide range of applications in medicinal and synthetic organic chemistry . They are often used as scaffolds in drug discovery , suggesting that they interact with a variety of biological targets.
Mode of Action
The interaction of quinoline derivatives with their targets often involves binding to specific receptors or enzymes, leading to changes in their activity . The bromine atom in 5-Bromoquinolin-4-ol could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of quinoline derivatives , it can be inferred that 5-Bromoquinolin-4-ol could potentially have diverse effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of quinolin-4-ol. This reaction typically uses bromine or a bromine source in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-Bromoquinolin-4-ol often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction Reactions: The compound can be reduced to form 5-bromoquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various 5-substituted quinolin-4-ol derivatives.
Oxidation: Formation of 5-bromoquinolin-4-one.
Reduction: Formation of 5-bromoquinoline.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinolin-4-ol: Similar structure but with the bromine atom at the 6th position.
5-Chloroquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine.
5-Bromoquinoline: Lacks the hydroxyl group at the 4th position
Uniqueness
5-Bromoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and applications. Its specific substitution pattern provides distinct reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
5-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOUIRHKSQBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621173 | |
| Record name | 5-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723283-89-4 | |
| Record name | 5-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


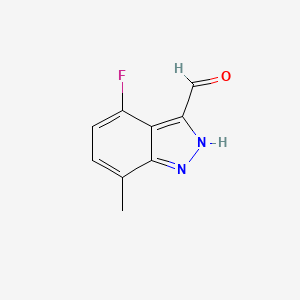
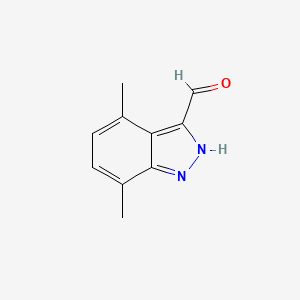
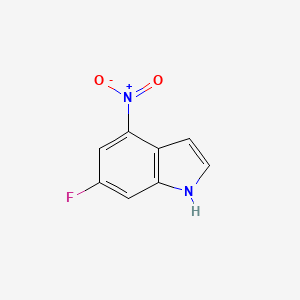


![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
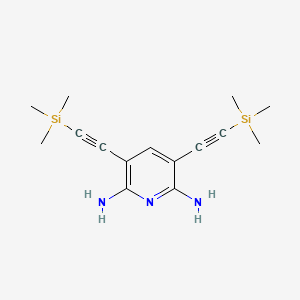
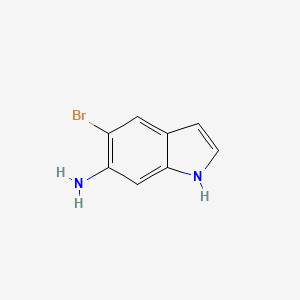
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
